6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine
Description
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine is a tetrahydropyridine derivative featuring a 2,6-dimethoxyphenyl substituent at the 6-position of the partially saturated pyridine ring. This compound is structurally related to bioactive alkaloids and synthetic intermediates with applications in medicinal chemistry and catalysis. Its InChIKey (LYBULIPHOONCQH-UHFFFAOYSA-N) and CAS number (1355177-07-9) confirm its unique identity . The dimethoxy groups on the phenyl ring may enhance solubility and influence electronic properties, making it distinct from simpler alkyl or halogen-substituted analogs.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C13H17NO2/c1-15-11-7-5-8-12(16-2)13(11)10-6-3-4-9-14-10/h5,7-8H,3-4,6,9H2,1-2H3 |
InChI Key |
LYBULIPHOONCQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine typically involves the reaction of 2,6-dimethoxyphenyl derivatives with tetrahydropyridine precursors. One common method involves the use of pyrogallol and methyl iodide in an alkaline aqueous medium to produce 2,6-dimethoxyphenol, which is then reacted with tetrahydropyridine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethoxyphenyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Antifungal Tetrahydropyridines
Studies on 6-alkyl- and 6-aryl-2,3,4,5-tetrahydropyridines reveal structure-activity relationships (SAR) critical for antifungal efficacy. For example:
- 6-Alkyl derivatives (e.g., 6-dodecyl-, 6-hexadecyl-tetrahydropyridine): Antifungal activity peaks at mid-length alkyl chains (C14–C16), with longer chains reducing potency due to decreased membrane permeability .
- 6-Aryl derivatives :
- 6-(4-Chlorophenyl)-2,3,4,5-tetrahydropyridine : Exhibits moderate antifungal activity (MIC ~8 µg/mL against Candida albicans), attributed to the electron-withdrawing chlorine enhancing target binding .
- 6-(2,6-Dimethoxyphenyl) analog : The methoxy groups may improve solubility and π-π stacking interactions with fungal enzyme active sites, though specific MIC data are pending.
Table 1: Antifungal Activity of Selected Tetrahydropyridines
Enzymatic Interactions and Metabolic Roles
Tetrahydropyridine derivatives are substrates for enzymes in lysine biosynthesis pathways. For instance:
- 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (DapD) : Catalyzes succinylation of (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate, a step critical in bacterial lysine synthesis. The dimethoxyphenyl analog may interfere with this pathway, though direct evidence is lacking .
- Structural analogs in enzymatic assays : Crystal structures of related enzymes (e.g., from Acinetobacter baumannii) highlight conserved binding pockets, suggesting steric hindrance from bulky substituents like dimethoxyphenyl could reduce substrate affinity .
Physicochemical and Spectroscopic Properties
Compared to dihydropyridine derivatives (e.g., 4-(4-dimethylaminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide ), the tetrahydropyridine core of 6-(2,6-dimethoxyphenyl)-tetrahydropyridine confers distinct NMR and IR profiles:
Biological Activity
6-(2,6-Dimethoxyphenyl)-2,3,4,5-tetrahydropyridine is an organic compound belonging to the class of tetrahydropyridines. Its unique structure features a 2,6-dimethoxyphenyl group attached to a tetrahydropyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | LYBULIPHOONCQH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=NCCCC2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been suggested that this compound may function as an inhibitor or activator of specific enzymes and receptors involved in critical biochemical pathways. Detailed studies are necessary to elucidate the exact molecular interactions and their implications for therapeutic use.
Anticancer Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results in inhibiting the growth of various cancer cell lines. In vitro evaluations demonstrated that certain analogues displayed IC50 values in the range of 2.0-20.0 µM against cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating potent antiproliferative effects .
Neuroprotective Effects
The compound is also being investigated for its potential neuroprotective properties. Preliminary research suggests that it may play a role in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Case Studies
- Anticancer Efficacy : A study focusing on 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues showed that these compounds exhibited significant cytotoxicity against various cancer cell lines while remaining non-toxic to normal human cells (HEK-293) . This highlights the potential for developing targeted therapies based on the tetrahydropyridine scaffold.
- Neuroprotective Research : Another study explored the effects of tetrahydropyridine derivatives on cellular models of neurodegeneration. The findings indicated that these compounds could reduce apoptosis and improve cell viability under oxidative stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
